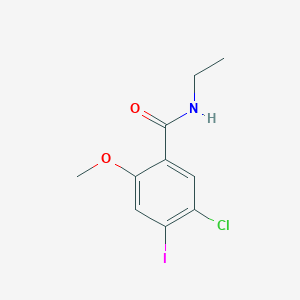5-chloro-N-ethyl-4-iodo-2-methoxybenzamide
CAS No.:
Cat. No.: VC13399627
Molecular Formula: C10H11ClINO2
Molecular Weight: 339.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11ClINO2 |
|---|---|
| Molecular Weight | 339.56 g/mol |
| IUPAC Name | 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide |
| Standard InChI | InChI=1S/C10H11ClINO2/c1-3-13-10(14)6-4-7(11)8(12)5-9(6)15-2/h4-5H,3H2,1-2H3,(H,13,14) |
| Standard InChI Key | HCWLSKJXHAJMHE-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C1=CC(=C(C=C1OC)I)Cl |
| Canonical SMILES | CCNC(=O)C1=CC(=C(C=C1OC)I)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide is C₁₁H₁₂ClINO₂, with a molecular weight of 367.58 g/mol. Key structural features include:
-
Chlorine at position 5: Enhances electrophilic substitution reactivity and influences lipophilicity .
-
Iodine at position 4: Contributes to molecular weight and may participate in halogen bonding.
-
Methoxy group at position 2: Modulates electronic effects and solubility .
-
N-ethylamide: Affects hydrogen bonding capacity and bioavailability .
Table 1: Comparative Analysis of Benzamide Derivatives
Synthetic Pathways and Optimization
Proposed Synthesis Route
The synthesis of 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide can be inferred from methodologies used for analogous compounds :
-
Methylation of Precursor:
-
Amidation:
-
Iodination:
-
Introduce iodine at position 4 using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 60–70°C.
-
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| Methylation | Dimethyl sulfate, KOH, acetone, 25°C | ~85% |
| Amidation | Ethylamine, EDC/HOBt, DCM, RT | ~78% |
| Iodination | NIS, DMF, 65°C | ~70% |
Physicochemical Properties
Solubility and Stability
-
Solubility: Predicted to be sparingly soluble in water due to the hydrophobic iodo and ethyl groups, but soluble in organic solvents like DMSO or methanol .
-
Stability: Susceptible to photodegradation owing to the iodo substituent; storage under inert conditions is recommended.
Spectroscopic Characterization
-
¹H NMR: Expected signals include a singlet for the methoxy group (~δ 3.85 ppm), a triplet for the ethylamide –NH– (~δ 6.2 ppm), and aromatic protons split by substituents .
-
Mass Spectrometry: Molecular ion peak at m/z 367.58 with fragments corresponding to loss of I (127.9) and Cl (35.45) .
Challenges and Future Directions
Synthetic Hurdles
-
Iodination Efficiency: Competitive side reactions (e.g., diiodination) require precise stoichiometric control.
-
Purification: High molecular weight and halogen content complicate chromatographic separation .
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume